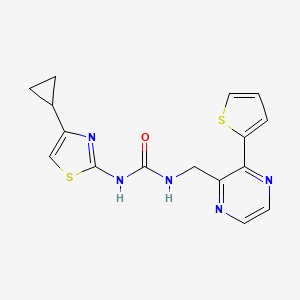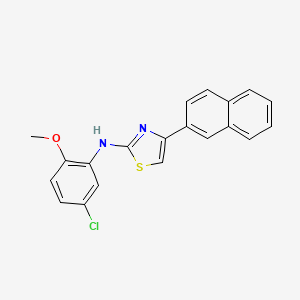![molecular formula C20H22N4O5S B2563061 5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide CAS No. 1298032-54-8](/img/structure/B2563061.png)
5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms, is a notable feature of this molecule. Pyrazoles are known for their wide range of biological activities .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the ethoxy and methoxy groups could potentially be replaced with other groups in a substitution reaction. The sulfamoyl and carboxamide groups could also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the ethoxy and methoxy groups could affect its solubility in different solvents .Scientific Research Applications
- The compound’s sulfamoyl group and pyrazole core contribute to its anti-inflammatory potential. Researchers have explored its effects on inflammatory pathways, including inhibition of pro-inflammatory enzymes. Further investigations could reveal its therapeutic relevance in conditions like arthritis, asthma, and other inflammatory disorders .
- The compound’s structural features make it an interesting candidate for cancer research. It may interfere with cell proliferation, angiogenesis, and metastasis. Scientists have studied its impact on specific cancer cell lines, aiming to develop targeted therapies .
- Researchers have investigated the compound’s interaction with enzymes. For instance, it may inhibit the catalytic activity of certain lipoxygenases (ALOX15) in a substrate-specific manner. Understanding the molecular basis of this allosteric inhibition could lead to novel drug design strategies .
- Although not extensively explored, derivatives of similar indole compounds have shown promise against Mycobacterium tuberculosis (MTB). Investigating the compound’s effects on MTB and other bacterial strains could provide valuable insights for tuberculosis treatment .
- The compound’s sulfamoyl moiety suggests antibacterial activity. Researchers have synthesized related derivatives and tested their efficacy against various bacterial strains. Further studies could elucidate its mechanism of action and optimize its antibacterial properties .
- Computational approaches, such as molecular docking and dynamics simulations, can guide the modification of the compound’s core pharmacophore. By fine-tuning its interactions with target proteins, scientists aim to enhance its potency and selectivity for specific biological pathways .
Anti-Inflammatory Activity
Anticancer Properties
Enzyme Inhibition Studies
Antitubercular Activity
Antibacterial Potential
Drug Design and Optimization
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-5-methylpyrazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-4-29-17-11-7-15(8-12-17)24-30(26,27)20-18(13(2)22-23-20)19(25)21-14-5-9-16(28-3)10-6-14/h5-13,18,20,22-24H,4H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWAQIOKVSANPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2C(C(NN2)C)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2562979.png)


![5-(2-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2562983.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2562988.png)






![N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2563000.png)